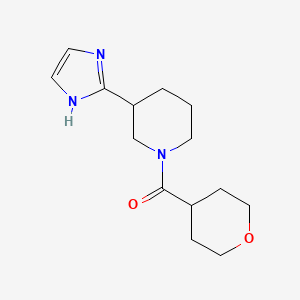

3-(1H-imidazol-2-yl)-1-(tetrahydro-2H-pyran-4-ylcarbonyl)piperidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

"3-(1H-imidazol-2-yl)-1-(tetrahydro-2H-pyran-4-ylcarbonyl)piperidine" belongs to a class of chemical compounds that have attracted interest due to their diverse chemical and biological properties. Research on related compounds has focused on their synthesis, molecular structure, and potential applications in various fields.

Synthesis Analysis

Three-Step Synthesis

A three-step synthesis process involving nucleophilic aromatic substitution, hydrogenation, and iodination has been reported for a key intermediate similar to our compound of interest (Fussell et al., 2012).

One-Step Synthesis

Another approach is a one-step synthesis involving a three-component condensation reaction. This method is noted for its convenience and efficiency (Shestopalov et al., 2002).

Molecular Structure Analysis

- Crystal Structure Analysis: The crystal structures of similar compounds have been studied, revealing important insights into molecular conformation and interactions. Such studies are crucial for understanding the chemical behavior of these compounds (Bushuev et al., 2010).

Chemical Reactions and Properties

- Reactivity Analysis: Studies on related compounds have shown diverse reactivity patterns, including transformations into other heterocyclic structures, which are significant for their potential applications (Bukhryakov et al., 2012).

Physical Properties Analysis

- Spectroscopy and Electrochemistry: Various studies have utilized spectroscopic and electrochemical methods to analyze the physical properties of similar compounds. These methods provide a deep understanding of the compounds' electronic and structural characteristics (Al-ayed, 2011).

Scientific Research Applications

Synthesis Techniques

Researchers have developed various synthesis methods for compounds similar to 3-(1H-imidazol-2-yl)-1-(tetrahydro-2H-pyran-4-ylcarbonyl)piperidine. For instance, a convenient preparation method for 3- and 4-(1H-azol-1-yl)piperidines through arylation of azoles with bromopyridines and subsequent reduction of the pyridine ring was developed. This method extends to benzo analogues of the title compounds, suggesting potential pathways for the synthesis of 3-(1H-imidazol-2-yl)-1-(tetrahydro-2H-pyran-4-ylcarbonyl)piperidine (Shevchuk et al., 2012).

Chemical Reactions and Applications

Novel synthetic pathways and applications for related compounds have been explored, including the synthesis under microwave irradiation of fused pyran derivatives via one-pot cyclocondensation reactions, which could imply the versatility of 3-(1H-imidazol-2-yl)-1-(tetrahydro-2H-pyran-4-ylcarbonyl)piperidine in synthesizing complex molecular structures with potential biological activities (Kalaria et al., 2014).

Biological Screening

Compounds structurally related to 3-(1H-imidazol-2-yl)-1-(tetrahydro-2H-pyran-4-ylcarbonyl)piperidine have been synthesized and screened for their biological activities. For instance, a combinatorial library of fused pyran derivatives exhibited significant in vitro antibacterial and antimalarial activities, highlighting the potential of such compounds in therapeutic applications (Kalaria et al., 2014).

Therapeutic Potential

The imidazo[1,2-a]pyridine scaffold, similar to the core structure of 3-(1H-imidazol-2-yl)-1-(tetrahydro-2H-pyran-4-ylcarbonyl)piperidine, is recognized for its broad range of applications in medicinal chemistry, including anticancer, antimicrobial, and antiviral activities. This highlights the potential of 3-(1H-imidazol-2-yl)-1-(tetrahydro-2H-pyran-4-ylcarbonyl)piperidine in contributing to the development of new therapeutic agents (Deep et al., 2016).

properties

IUPAC Name |

[3-(1H-imidazol-2-yl)piperidin-1-yl]-(oxan-4-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O2/c18-14(11-3-8-19-9-4-11)17-7-1-2-12(10-17)13-15-5-6-16-13/h5-6,11-12H,1-4,7-10H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKCSOUKUUIYFES-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2CCOCC2)C3=NC=CN3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1H-imidazol-2-yl)-1-(tetrahydro-2H-pyran-4-ylcarbonyl)piperidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4S)-4-isopropyl-3-[2-(10-methoxy-3,4-dihydro-2H-1,5-benzoxazocin-5(6H)-yl)-2-oxoethyl]-1,3-oxazolidin-2-one](/img/structure/B5538505.png)

![2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-phenylacetamide](/img/structure/B5538525.png)

![N-{[5-(cyclobutylcarbonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl]methyl}-2,2-dimethyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B5538531.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2,4-dimethylbenzamide](/img/structure/B5538533.png)

![6-[4-(2-furoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5538553.png)

![3-fluoro-4-[4-(3-fluorobenzoyl)-1-piperazinyl]benzonitrile](/img/structure/B5538564.png)

![2-fluorophenyl 5-[(4-acetylphenyl)amino]-5-oxopentanoate](/img/structure/B5538571.png)

![3-(3-hydroxy-3-methylbutyl)-N-methyl-N-[1-(1,3-thiazol-2-yl)ethyl]benzamide](/img/structure/B5538574.png)

![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-(5-oxo-1-phenyl-3-propyl-1,5-dihydro-4H-1,2,4-triazol-4-yl)acetamide](/img/structure/B5538593.png)